![molecular formula C12H15BrN2O2 B7473013 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide
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Overview
Description
2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BAM is a member of the acetanilide class of compounds and has been studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which plays a role in inflammation and pain.
Biochemical and physiological effects:
2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inflammation in rats. In addition, 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide.
Advantages and Limitations for Lab Experiments
One advantage of 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide is its potential use as a research tool in the study of inflammation and pain. However, 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not well established. In addition, 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide is a relatively complex molecule, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide. One area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide. Another area of interest is the use of 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide as a pesticide, particularly in the development of new, environmentally friendly pesticides. Additionally, 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide may have potential applications in the field of organic electronics, and further research in this area may lead to new materials with unique properties.
Synthesis Methods
2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide can be synthesized through the reaction of 4-bromo-2-methylphenylamine with acetic anhydride and methylamine. The resulting compound is then acetylated to form 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide. The synthesis of 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has also been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, 2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide has been investigated for its use in the fabrication of organic electronic devices.
properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8-6-10(13)4-5-11(8)14-12(17)7-15(3)9(2)16/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGECRWQNANNMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide |
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